Indium(3+) refers to the trivalent oxidation state of indium, a post-transition metal in group 13 of the periodic table. Indium is primarily used in the electronics industry, particularly in the production of indium tin oxide for transparent conductive coatings. The compound exhibits unique chemical properties due to its ability to form complexes with various ligands, making it significant in both synthetic and applied chemistry.
Indium is typically obtained from zinc ores, where it occurs in trace amounts. It can also be sourced from recycling processes involving electronic waste. The primary commercial source is indium trichloride, which serves as a precursor for various indium compounds.
Indium(3+) is classified as a Lewis acid; it can accept electron pairs from donor molecules. This property allows it to participate in a variety of chemical reactions, forming coordination complexes with ligands such as sulfides, phosphines, and amines.
The synthesis often requires careful control of temperature and atmosphere to prevent oxidation or unwanted side reactions. Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction are crucial for confirming the structure and purity of synthesized compounds.
Indium(3+) typically adopts a coordination number of three or five, depending on the ligands involved. In many complexes, such as those formed with thiolates or phosphines, indium exhibits a trigonal bipyramidal geometry .
Indium(3+) participates in various chemical reactions:
Reactions involving indium(3+) often require specific conditions (e.g., inert atmosphere) to prevent oxidation and ensure selectivity toward desired products.
The mechanism by which indium(3+) interacts with ligands typically involves coordinate covalent bonding, where an electron pair from the ligand is donated to the empty p-orbital of indium. This interaction stabilizes the complex and facilitates further reactions.
Computational studies using density functional theory have elucidated electronic structures, revealing that the highest occupied molecular orbital is concentrated at the ligand moiety while the lowest unoccupied molecular orbital resides at the metal center .
Indium(3+) has several scientific uses:
Indium (atomic number 49) possesses the ground-state electron configuration [Kr]4d¹⁰5s²5p¹. Upon oxidation to the trivalent state (In³⁺), it loses all three valence electrons (5s²5p¹), resulting in the stable closed-shell configuration [Kr]4d¹⁰. This ion exhibits a noble gas core-like electron arrangement, contributing significantly to its chemical behavior and preference for symmetric coordination environments. The ionic radius of In³⁺ varies with coordination number: 76 pm (CN=4), 80 pm (CN=5), 94 pm (CN=6), and 106 pm (CN=8), influencing its stereochemistry in complexes and solid-state compounds. The formation of In³⁺ is thermodynamically favored in aqueous solutions and oxygen-rich environments, with the standard electrode potential for the reduction In³⁺ + 3e⁻ → In being -0.338 V [1] [5]. Despite this stability, the relativistic contraction of the 5s orbital (inert pair effect) enables the accessibility of the +1 oxidation state under specific conditions, though In³⁺ remains the dominant and most stable form in most chemical contexts [5] [9].
The chemistry of indium is dominated by the +3 oxidation state, though the +1 state exhibits distinct chemical behavior and stability patterns:
Table 1: Comparative Properties of Indium Oxidation States
Property | In(III) | In(I) |
---|---|---|
Common Coordination | Octahedral, Square Pyramidal (CN 4-8) | Linear, Bent (CN 2-4) |
Bond Character | Primarily ionic | More covalent |
Redox Behavior | Stable, weak oxidizing agent | Strong reducing agent |
Aqueous Stability | Stable across pH range | Disproportionates: 3In⁺ → 2In + In³⁺ |
Ligand Preference | Hard O/N-donors, Halides | Soft donors (e.g., cyclopentadienyl) |
Representative Species | In₂O₃, InCl₃, In₂S₃ | InCl, [In(η⁵-C₅H₅)] |
The thermodynamic preference for In(III) arises from the substantial lattice energies and hydration energies of its compounds, which outweigh the cumulative ionization energies required to form In³⁺. However, sterically demanding ligands or reducing conditions can stabilize In(I) by preventing disproportionation. For instance, in macrocyclic complexes like indium(III) porphyrins (e.g., TPPIn-Cl), the +3 state is stabilized within the rigid ligand framework, resisting reduction. The electrode potentials illustrate the reducing nature of In(I): In⁺ + e⁻ → In (E⁰ = -0.14 V) compared to In³⁺ + 3e⁻ → In (E⁰ = -0.338 V), confirming the instability of In⁺ in water [1] [5] [9]. Mixed-valence compounds are rare but demonstrate unique electronic coupling between In centers in different oxidation states.
The identification and structural elucidation of In³⁺ compounds rely on a suite of spectroscopic techniques:
UV-Visible Spectroscopy: In³⁺, being a closed-shell d¹⁰ ion, lacks d-d transitions. Its UV-Vis spectra typically show ligand-centered transitions or charge-transfer bands. For instance, indium(III) porphyrin complexes (e.g., TPPIn-Cl) exhibit intense Soret bands near 400–420 nm and Q-bands between 500–650 nm, characteristic of the porphyrin π→π* transitions. Axial ligation, as in phenolato complexes (TPPIn-X), induces subtle red shifts in these bands due to perturbations of the porphyrin ring's electron density [2].
X-ray Photoelectron Spectroscopy (XPS): XPS provides direct evidence of the In(III) oxidation state. The In 3d₅/₂ core level peak for In³⁺ typically appears between 444.5–445.2 eV, with the spin-orbit splitting (Δ=7.5 eV) confirming the 3d₅/₂ and 3d₃/₂ components. Recent studies on β-In₂S₃ thin films deposited from heteroleptic indium(III) aminothiolate precursors ([InSC₂H₄N(Me)SC₂H₄(C₈H₅F₃NO)]) show distinct In 3d peaks at 444.8 eV (3d₅/₂) and 452.3 eV (3d₃/₂), consistent with In(III)-S bonding environments. The absence of peaks at lower binding energies (<443 eV) rules out significant In(I) or In(0) species [9].
Nuclear Magnetic Resonance (NMR): ¹¹⁵In NMR (I=9/2) is challenging due to its quadrupolar nature and low natural abundance/sensitivity. Indirect characterization often uses ¹H and ¹³C NMR of ligands. In heteroleptic complexes like [InSC₂H₄N(Me)SC₂H₄(C₈H₅F₃NO)], characteristic ¹H NMR signals include a singlet at ~2.50 ppm for the methyl group of the bridging nitrogen, multiplets at 2.55–2.73 ppm for nitrogen-bound methylene protons, and signals at 2.80 ppm for sulfur-bound methylene groups. The ¹³C NMR shows distinct peaks for the metal-coordinated carbon atoms, often downfield shifted compared to free ligands (e.g., ~94.6 ppm for vinylic carbons in N,O-β-heteroarylalkenolate ligands) [2] [9].
Table 2: Key Spectroscopic Signatures of In³⁺ Compounds
Technique | Probe/Spectral Region | Characteristic Signature for In³⁺ | Example Compound |
---|---|---|---|
UV-Vis | Soret Band | ~420 nm (intense) | TPPIn-Cl [2] |
Q-Bands | 500-650 nm (multiple) | TPPIn-OC₆H₄CH₃ [2] | |
XPS | In 3d₅/₂ | 444.5 - 445.2 eV | β-In₂S₃ thin film [9] |
In 3d₃/₂ | 452.0 - 452.5 eV | ||
¹H NMR | -SCH₂- protons | δ 2.70 - 2.85 ppm | [InSC₂H₄N(Me)SC₂H₄(C₈H₅F₃NO)] [9] |
-NCH₃ protons | δ ~2.50 ppm | ||
¹¹³Cd NMR | (via probe from ¹¹¹In decay) | Characteristic shifts depending on local environment | ¹¹¹In-labeled complexes [2] |
Naturally occurring indium consists of two primordial isotopes: ¹¹³In and ¹¹⁵In. Their relative abundances and nuclear properties significantly impact both fundamental chemistry and applied materials science:
Abundance and Stability: ¹¹⁵In dominates natural indium with an abundance of 95.72(5)%, while ¹¹³In constitutes only 4.28(5)%. Crucially, ¹¹³In is the only stable isotope. ¹¹⁵In is radioactive but extraordinarily long-lived, with a half-life (T₁/₂) of 4.41 × 10¹⁴ years (over 30,000 times the age of the universe). Its decay occurs via beta-minus emission (β⁻) to stable ¹¹⁵Sn: ¹¹⁵In → ¹¹⁵Sn + β⁻ + ν̄ₑ [Q-value = 497 keV]. This decay is "spin-forbidden" as it requires a change in nuclear spin (from 9/2⁺ in ¹¹⁵In to 1/2⁺ in ¹¹⁵Sn), explaining its exceptional longevity. The negligible decay rate over geological timescales classifies ¹¹⁵In as effectively stable for chemical purposes [1] [3] [7].
Mass and Thermal Properties: The mass difference between these isotopes is significant: ¹¹³In (112.90406045 u) and ¹¹⁵In (114.903878772 u), resulting in a relative mass difference of ~1.76%. This mass disparity profoundly influences the thermal conductivity of indium-containing semiconductors like indium phosphide (InP). Phonons (quantized lattice vibrations) scatter efficiently at sites where ¹¹⁵In substitutes for ¹¹³In due to the mass fluctuation. This mass-difference scattering (MDS), particularly effective for low-frequency acoustic phonons and enabling Umklapp processes, significantly reduces the thermal conductivity of InP compared to materials with monoisotopic constituents (e.g., phosphorus in InP has only ³¹P). This effect is critical for heat dissipation in high-power electronic and optoelectronic devices [3] [10].
Artificial Isotopes and Applications: While not naturally occurring, artificial isotopes like ¹¹¹In (T₁/₂ = 2.8047 days) are vital tools. ¹¹¹In decays by electron capture (EC) to ¹¹¹Cd, emitting Auger electrons and gamma rays suitable for imaging. It is incorporated into radiopharmaceuticals (e.g., ¹¹¹In-labeled octreotide for neuroendocrine tumor imaging - Octreoscan) and used in white blood cell labeling for infection localization. The synthesis and characterization of In³⁺ complexes for such applications rely on understanding the coordination chemistry of the stable isotopes [2] [3].
Table 3: Properties of Indium's Primordial Isotopes
Isotope | Natural Abundance (%) | Nuclear Spin (I) | Half-Life (T₁/₂) | Decay Mode | Daughter Product | Key Significance |
---|---|---|---|---|---|---|
¹¹³In | 4.28(5) | 9/2⁺ | Stable | - | - | Only stable isotope; reference for NMR (low sensitivity) |
¹¹⁵In | 95.72(5) | 9/2⁺ | 4.41 × 10¹⁴ years | β⁻ | ¹¹⁵Sn | Dominant isotope; Mass-difference scattering source |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7